molecular formula C23H22ClN3O2 B1678286 Pagoclone CAS No. 133737-32-3

Pagoclone

Cat. No. B1678286
M. Wt: 407.9 g/mol
InChI Key: HIUPRQPBWVEQJJ-UHFFFAOYSA-N
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Patent
US04960779

Procedure details

A solution of 2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (16.2 g) in phosphoryl chloride (160 cc) is heated to 100° C. for 6 hours. The mixture is then cooled to a temperature in the region of 50° C. and concentrated to dryness under reduced pressure (2.7 kPa). The residue is treated with ice (150 g) and water (150 g). The mixture is then alkalinized with aqueous ammonia solution (d=0.92) to a pH in the region of 12, and extracted with ethyl acetate (3×300 cc). The organic phases are combined, washed with water (4×100 cc), dried over magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa). The residue obtained is purified by chromatography on silica (300 g) contained in a column 4 cm in diameter (eluent: dichloromethane). Elution is first performed with 400 cc of solvent: the corresponding eluate is discarded; elution is then performed with 1800 cc of solvent and the corresponding eluate is concentrated to dryness under reduced pressure (2.7 kPa). After the residue obtained is recrystallized in acetonitrile, 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (6.4 g), m.p. 180° C., is obtained.
Name
2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[N:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([N:13]3[CH:21]([CH2:22][C:23](=[O:29])[CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:14]3=[O:30])=[N:10]2)=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:33])=O>>[Cl:33][C:3]1[N:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([N:13]3[CH:21]([CH2:22][C:23](=[O:29])[CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:14]3=[O:30])=[N:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone
Quantity
16.2 g
Type
reactant
Smiles
COC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
Name
Quantity
160 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
ADDITION
Type
ADDITION
Details
The residue is treated with ice (150 g) and water (150 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 cc)
WASH
Type
WASH
Details
washed with water (4×100 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica (300 g)
WASH
Type
WASH
Details
Elution
WASH
Type
WASH
Details
elution
CONCENTRATION
Type
CONCENTRATION
Details
the corresponding eluate is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
After the residue obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized in acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04960779

Procedure details

A solution of 2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (16.2 g) in phosphoryl chloride (160 cc) is heated to 100° C. for 6 hours. The mixture is then cooled to a temperature in the region of 50° C. and concentrated to dryness under reduced pressure (2.7 kPa). The residue is treated with ice (150 g) and water (150 g). The mixture is then alkalinized with aqueous ammonia solution (d=0.92) to a pH in the region of 12, and extracted with ethyl acetate (3×300 cc). The organic phases are combined, washed with water (4×100 cc), dried over magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa). The residue obtained is purified by chromatography on silica (300 g) contained in a column 4 cm in diameter (eluent: dichloromethane). Elution is first performed with 400 cc of solvent: the corresponding eluate is discarded; elution is then performed with 1800 cc of solvent and the corresponding eluate is concentrated to dryness under reduced pressure (2.7 kPa). After the residue obtained is recrystallized in acetonitrile, 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (6.4 g), m.p. 180° C., is obtained.
Name
2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[N:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([N:13]3[CH:21]([CH2:22][C:23](=[O:29])[CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:14]3=[O:30])=[N:10]2)=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:33])=O>>[Cl:33][C:3]1[N:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([N:13]3[CH:21]([CH2:22][C:23](=[O:29])[CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:14]3=[O:30])=[N:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
2-(7-methoxy-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone
Quantity
16.2 g
Type
reactant
Smiles
COC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
Name
Quantity
160 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
ADDITION
Type
ADDITION
Details
The residue is treated with ice (150 g) and water (150 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 cc)
WASH
Type
WASH
Details
washed with water (4×100 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica (300 g)
WASH
Type
WASH
Details
Elution
WASH
Type
WASH
Details
elution
CONCENTRATION
Type
CONCENTRATION
Details
the corresponding eluate is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
After the residue obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized in acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.